molecular formula C10H15N5O2S B11196281 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide

1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide

Cat. No.: B11196281
M. Wt: 269.33 g/mol
InChI Key: SUNJUPJZNDFAAE-UHFFFAOYSA-N
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Description

1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid degradation of incretin hormones like Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound stabilizes active GLP-1, enhancing glucose-dependent insulin secretion and suppressing glucagon release, making it a valuable pharmacological tool for investigating signaling pathways in type 2 diabetes and metabolic disease research . Beyond its primary metabolic role, DPP-4 (also known as CD26) is a multifunctional protein expressed on the surface of various immune cells, including T lymphocytes. Research indicates this compound can modulate T-cell proliferation and cytokine production by interfering with DPP-4's interaction with extracellular matrix components and its co-stimulatory signaling function . This dual-action profile provides researchers with a single molecule to probe the intricate cross-talk between metabolic and immune systems, particularly in conditions like autoimmune disorders and obesity-related inflammation. Its well-defined mechanism offers a robust means to dissect the physiological and pathophysiological roles of DPP-4 in both endocrine and immunologic contexts.

Properties

Molecular Formula

C10H15N5O2S

Molecular Weight

269.33 g/mol

IUPAC Name

1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C10H15N5O2S/c11-9(17)7-1-3-15(4-2-7)8(16)5-18-10-12-6-13-14-10/h6-7H,1-5H2,(H2,11,17)(H,12,13,14)

InChI Key

SUNJUPJZNDFAAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC=NN2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The triazolethione ring is commonly synthesized via dehydrative cyclization of thiosemicarbazide derivatives under basic conditions. For example, N -(4-hydroxyphenyl)acetamide (14 ) undergoes esterification with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate (16 ), which is subsequently converted to hydrazide 17 via hydrazinolysis. Reaction with aryl isothiocyanates yields thiosemicarbazides (18a–d ), which cyclize in basic media (e.g., NaOH/KOH) to form 1,2,4-triazole-3-thiones (19a–d ) in 52–88% yields.

Mechanistic Insight :

  • Base-mediated intramolecular nucleophilic attack by the thiolate anion on the adjacent carbonyl carbon.

  • Elimination of water or alcohol to aromatize the triazole ring.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates triazolethione formation. For instance, N -substituted hydrazinecarbothioamides cyclize within 31–68 seconds under microwave conditions (280–317°C), achieving yields of 85–97% compared to 44–88% via conventional heating. This method minimizes side reactions and enhances regioselectivity.

Functionalization of the Triazolethione Core

Alkylation of the Thiol Group

The sulfhydryl group at position 3 undergoes alkylation with α-bromoacetyl intermediates to introduce the acetyl linker. For example, treatment of 4-amino-5-aryl-1,2,4-triazole-3-thione (10a–c ) with bromoacetyl bromide in anhydrous DMF forms 1-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl bromide , which is stabilized by tertiary amine bases.

Optimization Note :

  • Use of NaHCO₃ as a mild base prevents over-alkylation.

  • Yields range from 75–92% depending on the steric hindrance of the triazole substituents.

Synthesis of the Piperidine-4-carboxamide Moiety

Carboxamide Formation from Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide or primary amines to yield the carboxamide.

Example :

  • Piperidine-4-carboxylic acid → Piperidine-4-carboxamide (90% yield, ethanol reflux, 6 hours).

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The bromoacetyl-triazole intermediate reacts with piperidine-4-carboxamide in the presence of K₂CO₃ or Et₃N in DMF at 60–80°C. This SN2 displacement affords the target compound in 68–85% yield.

Reaction Conditions :

  • Solvent: DMF or acetonitrile.

  • Temperature: 60–80°C.

  • Time: 12–24 hours.

Catalytic Coupling Using Copper(I)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for coupling acetylene-functionalized triazoles with azide-containing piperidines. While less common for sulfanyl linkages, this method offers regioselectivity and mild conditions (room temperature, 24 hours).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)TimeRef.
Classical AlkylationBromoacetyl-triazole + PiperidineK₂CO₃, DMF, 80°C68–8512–24 h
Microwave CyclizationHydrazinecarbothioamide280–317°C, MW85–9731–68 s
CuAACAcetylene-triazole + Azide-piperidineCuI, Et₃N, RT72–7824 h

Key Findings :

  • Microwave-assisted cyclization reduces reaction times by >95% compared to conventional methods.

  • Classical alkylation remains the most scalable approach for industrial applications .

Chemical Reactions Analysis

Derivatization and Functionalization Reactions

The compound undergoes specific reactions at distinct sites:

Sulfanyl group reactivity

  • Oxidation : Reacts with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

  • Alkylation : Forms thioether derivatives when treated with alkyl halides (e.g., methyl iodide) in the presence of NaH .

Triazole ring modifications

  • Nucleophilic substitution : Reacts with amines or thiols at the triazole C5 position under basic conditions (K₂CO₃, DMF) .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) via nitrogen donors, forming complexes with potential catalytic activity .

Piperidine-carboxamide reactions

  • Hydrolysis : The carboxamide group is hydrolyzed to carboxylic acid using HCl/EtOH under reflux .

  • Reductive alkylation : The piperidine nitrogen undergoes alkylation with aldehydes (e.g., formaldehyde) under reducing conditions (NaBH₃CN) .

Biological Interaction Mechanisms

The compound interacts with biological targets through distinct chemical pathways:

Aromatase inhibition

  • Coordinates with the heme iron of aromatase (CYP19A1) via the triazole nitrogen, inhibiting estrogen biosynthesis.

  • IC₅₀ : Reported at 0.8–1.2 µM in vitro assays.

Antimicrobial activity

  • Disrupts fungal cell membranes via sulfanyl-mediated thiol oxidation, with MIC values of 8–16 µg/mL against Candida albicans .

Comparative Reactivity Profile

Key functional groups ranked by reactivity:

Functional GroupReactivity (Relative Scale)Primary Reactions
Sulfanyl (-S-)HighOxidation, Alkylation
Triazole ringModerateNucleophilic substitution, Metal coordination
Piperidine NHLowAlkylation, Acylation

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 220°C, releasing SO₂ and NH₃.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the sulfanyl acetyl bond, forming piperidine-4-carboxamide and triazole-thiol.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : Compounds similar to this have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Properties

The triazole moiety is known for its antifungal properties. Compounds containing this structure often exhibit activity against fungal pathogens, making them potential candidates for antifungal drug development.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer evaluationSynthesized derivatives showed promising anticancer activity with low IC50 values compared to doxorubicin .
Javed Iqbal et al. (2020)Biological docking studiesHighlighted the binding affinity of triazole derivatives to cancer-related proteins .
PMC9267128 (2022)Antitumor agentsDiscussed the design and synthesis of triazole-based compounds with significant cytotoxic effects .

Mechanism of Action

The mechanism of action of 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as aromatase, which is involved in the biosynthesis of estrogens.

    Pathways: Inhibition of the aromatase enzyme can lead to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.

Comparison with Similar Compounds

Key Observations :

  • Compound 3j (C₁₇H₂₃N₅O₂) demonstrates that phenoxypropyl-triazole substituents improve synthetic yield (68%) compared to other derivatives in its series, suggesting favorable reaction kinetics for similar linkages .
  • The pyridyl/p-tolyl triazole analog (C₂₃H₂₉N₅O₂S·2H₂O) highlights the role of aromatic substituents in biological activity, though its dihydrate form may influence solubility .

Piperidine-4-Carboxamide Derivatives with Alternative Substituents

Compounds retaining the piperidine-4-carboxamide core but incorporating non-triazole moieties provide insights into structure-activity relationships:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₈FN₃O 417.5 Naphthyl-ethyl, 4-fluorobenzyl SARS-CoV-2 inhibition (preliminary)
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide C₁₉H₂₃N₅O₃S 386.5 Methylsulfanylphenyl-pyridazinone Undisclosed
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide C₂₂H₂₃N₃O₂ 361.4 Phenylindole-acetyl Undisclosed

Key Observations :

  • Methylsulfanylphenyl and phenylindole substituents (C₁₉H₂₃N₅O₃S, C₂₂H₂₃N₃O₂) introduce sulfur and aromatic systems, which may enhance metabolic stability or π-π stacking interactions .

Biological Activity

The compound 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₉H₁₃N₃OS
Molecular Weight197.29 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. A study evaluating a series of triazole derivatives found that those with piperidine structures showed enhanced activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Case Study:
In a comparative study, this compound was tested against Salmonella typhi and Bacillus subtilis, yielding minimum inhibitory concentration (MIC) values of 12.5 µg/mL and 6.25 µg/mL respectively, indicating moderate to strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it effectively inhibited the proliferation of various cancer cell lines.

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC₅₀ (µM)
U2OS (Osteosarcoma)0.69
HeLa (Cervical Carcinoma)0.70
T47D (Breast Cancer)0.058

These results suggest that the compound may act as a potent antitumor agent by inducing apoptosis in cancer cells through pathways involving caspases and reactive oxygen species .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

Table: Enzyme Inhibition Data

EnzymeIC₅₀ (µM)
Acetylcholinesterase2.14
Urease1.21

This inhibition profile indicates the potential for developing therapeutic agents targeting neurodegenerative diseases and gastrointestinal disorders .

The biological activities of this compound can be attributed to its ability to form hydrogen bonds with target proteins and disrupt their normal function. Molecular docking studies have shown favorable binding interactions with active sites of target enzymes and receptors.

Q & A

Q. Critical conditions :

  • pH control during thiocyanation to avoid side reactions (e.g., disulfide formation) .
  • Temperature optimization (50–80°C) for triazole ring cyclization .
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .

Advanced: How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energetically favorable intermediates. For example:

  • Reaction path search methods (e.g., IRC calculations) predict the stability of triazole-thioether intermediates under varying conditions .
  • Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS) to optimize reaction media for higher yields .
  • Docking studies assess steric hindrance during piperidine coupling, guiding reagent selection (e.g., bulky vs. non-bulky coupling agents) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, piperidine carbons at δ 45–55 ppm) .
    • 2D experiments (HSQC, COSY) resolve overlapping signals in the piperidine and triazole regions .
  • IR spectroscopy : Confirms carbonyl groups (C=O stretch at ~1650–1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns unique to the sulfanyl-acetyl group .

Advanced: How can researchers resolve discrepancies between theoretical and experimental LogP values for this compound?

Answer:
Contradictions often arise from substituent effects or measurement artifacts. Methodological strategies include:

  • Cross-validation : Compare experimental LogP (via shake-flask method at pH 5.5 and 7.4) with computational predictions (e.g., XLogP3, AlogPs) .
  • Protonation state adjustment : Account for ionization of the carboxamide group (pKa ~3.7) using software like MarvinSuite .
  • HPLC-based measurements : Use reverse-phase chromatography with reference standards to validate hydrophobicity .

Advanced: What design of experiments (DOE) strategies optimize reaction parameters for high-purity synthesis?

Answer:

  • Factorial design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 65°C, 1.2 eq. EDC) for maximum coupling efficiency .
  • Robustness testing : Evaluate pH (4.5–6.5) and stirring rate to ensure reproducibility under minor deviations .

Basic: What are the solubility challenges of this compound in aqueous media, and how can they be addressed experimentally?

Answer:

  • Challenges : Low solubility due to the hydrophobic triazole and piperidine moieties.
  • Solutions :
    • Co-solvent systems : Use DMSO-water mixtures (10–20% v/v) to enhance dissolution .
    • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
    • Surfactant-assisted dispersion : Employ polysorbate-80 or cyclodextrins for in vitro assays .

Advanced: How does the triazole-thioether group influence the compound’s stability under oxidative or acidic conditions?

Answer:

  • Oxidative stability : The thioether group is prone to oxidation (e.g., sulfoxide/sulfone formation). Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation pathways .
  • Acidic hydrolysis : The triazole ring remains stable at pH 2–4, but the acetyl linker may hydrolyze. Use Arrhenius modeling to predict shelf-life .
  • Comparative analysis : Contrast with analogs lacking the sulfanyl group (e.g., triazole-ether derivatives) to isolate degradation mechanisms .

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